3-Nitroquinoline

Vue d'ensemble

Description

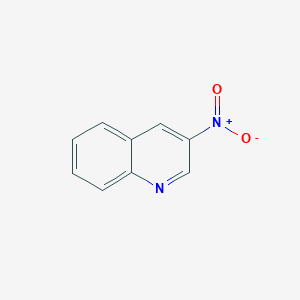

3-Nitroquinoline is a nitrogen-containing heterocyclic aromatic compound with a nitro group at the 3-position of the quinoline ring Quinoline itself is a fused ring structure consisting of a benzene ring fused to a pyridine ring

Mécanisme D'action

Target of Action

3-Nitroquinoline primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as Her-1 or ErbB-1, is a 170 kDa glycoprotein that belongs to the ErbB receptor family . It plays a crucial role in signal transduction pathways that regulate cell differentiation and proliferation . Overexpression of EGFR is strongly associated with carcinogenesis .

Mode of Action

This compound inhibits the activity of EGFR . This inhibition is evaluated and analyzed by the sulforhodamine B assay for their inhibitory activities toward human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells, which are known to overexpress the EGFR kinase .

Biochemical Pathways

The inhibition of EGFR by this compound affects the signal transduction pathways regulated by this receptor . This leads to a decrease in cell differentiation and proliferation , thereby exerting an antiproliferative effect against tumor cell lines that overexpress EGFR .

Pharmacokinetics

It’s worth noting that nitroxoline, a related compound, has a well-known pharmacokinetic profile

Result of Action

The result of this compound’s action is a significant inhibition of the proliferation of EGFR-overexpressing tumor cell lines . Several this compound derivatives have shown prominent inhibitory activities with IC50 values in the micromolar or nanomolar range .

Analyse Biochimique

Biochemical Properties

3-Nitroquinoline has been found to interact with various enzymes and proteins, particularly those involved in cell proliferation and differentiation . For instance, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell differentiation and proliferation . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the targeted enzymes and proteins .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly those that overexpress the EGFR kinase, such as human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells . It influences cell function by inhibiting the EGFR pathway involved in cell proliferation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the EGFR. By inhibiting the activity of this receptor, this compound disrupts the signal transduction pathways that regulate cell differentiation and proliferation . This can lead to changes in gene expression and cellular metabolism, ultimately affecting the growth and proliferation of the cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on similar nitroquinoline derivatives suggests that these compounds can have long-term effects on cellular function . These effects may include changes in cell proliferation rates and alterations in cellular metabolism over time .

Dosage Effects in Animal Models

Similar compounds have been studied in animal models, and their effects often vary with different dosages . High doses of these compounds can lead to toxic or adverse effects .

Metabolic Pathways

Given its inhibitory effects on the EGFR, it is likely that it interacts with enzymes and cofactors involved in signal transduction pathways that regulate cell differentiation and proliferation .

Transport and Distribution

Based on its biochemical properties and interactions, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely that it is localized to specific compartments or organelles within the cell where these biomolecules are found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Nitroquinoline can be synthesized through several methods, including:

Copper-Catalyzed Synthesis: This method involves the [4+2] cycloaddition between anthranils and nitro-olefins under mild reaction conditions.

Two-Step Synthesis: Another method involves the formation of 3-nitro-1,2-dihydroquinolines from 2-amino benzaldehyde and β-nitro-styrene, followed by oxidation to 3-nitroquinolines using DDQ or silica gel.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Analyse Des Réactions Chimiques

3-Nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Oxidation: Although less common, the quinoline ring can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

Reduction: 3-Aminoquinoline.

Substitution: Various substituted quinolines depending on the nucleophile used.

Oxidation: Quinoline N-oxides.

Applications De Recherche Scientifique

3-Nitroquinoline has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

3-Nitroquinoline can be compared with other nitro-substituted quinolines and related heterocyclic compounds:

2-Nitroquinoline: Similar structure but with the nitro group at the 2-position, leading to different chemical reactivity and biological activity.

4-Nitroquinoline: Nitro group at the 4-position, which also alters its chemical and biological properties.

3-Nitroisoquinoline: Isoquinoline analog with the nitro group at the 3-position, showing different pharmacological profiles.

Uniqueness: The unique positioning of the nitro group at the 3-position in this compound provides distinct chemical reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound for targeted chemical syntheses and medicinal applications.

Activité Biologique

3-Nitroquinoline is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, highlighting key research findings and case studies.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the nitration of quinoline at the 3-position. Various synthetic methods have been developed, including copper-catalyzed reactions that yield high percentages of the desired product from readily available precursors like nitroolefins and anthranils. For instance, a recent study reported yields between 81% and 93% for various substituted nitro-olefins and anthranils .

Anticancer Properties

Research has demonstrated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. A pivotal study synthesized a series of novel 3-nitroquinolines and evaluated their effects on human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, both known to overexpress the epidermal growth factor receptor (EGFR) . The results indicated that several compounds displayed potent inhibitory activities with IC50 values in the micromolar to nanomolar range, suggesting their potential as anticancer agents.

Table 1: Summary of Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound A | A431 | 0.5 | EGFR inhibition |

| This compound B | MDA-MB-468 | 0.2 | EGFR inhibition |

| This compound C | HCT-116 (p53 null) | 0.8 | Induction of apoptosis |

| 6-Bromo-5-nitroquinoline | HeLa | 1.5 | Apoptotic pathways |

The structure-activity relationship studies suggest that modifications at various positions on the quinoline ring can enhance or diminish biological activity. For example, the introduction of different substituents can alter the compound's ability to bind to target proteins like EGFR, which is crucial for its anticancer efficacy .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of EGFR : Many studies indicate that the anticancer activity is primarily mediated through the inhibition of EGFR signaling pathways, which are often dysregulated in cancers .

- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Certain compounds may also induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical settings:

- Study on Antiproliferative Effects : A study evaluated various quinoline derivatives against rat glioblastoma (C6) and human cervical cancer cells (HeLa). The findings indicated that certain nitro-substituted derivatives exhibited superior antiproliferative activity compared to standard chemotherapeutics such as 5-fluorouracil (5-FU) .

- Molecular Modeling Studies : Advanced molecular modeling techniques have been employed to understand how structural variations influence binding affinity to target proteins. These studies support observed SAR trends and provide insights into optimizing lead compounds for enhanced activity .

Propriétés

IUPAC Name |

3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVRNZRQQRBDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879658 | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12408-11-6, 17576-53-3 | |

| Record name | Quinoline, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.